Fosaprepiant Dimegulimine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

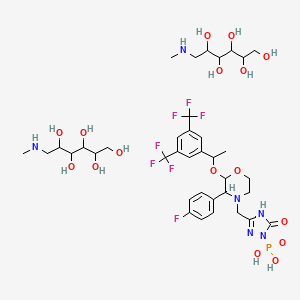

Fosaprepitant dimeglumine is an antiemetic medication primarily used to prevent nausea and vomiting associated with chemotherapy. It is a prodrug of aprepitant, meaning it is converted into the active form, aprepitant, in the body. Fosaprepitant dimeglumine is administered intravenously and is known for its effectiveness in managing both acute and delayed chemotherapy-induced nausea and vomiting .

Preparation Methods

Synthetic Routes and Reaction Conditions

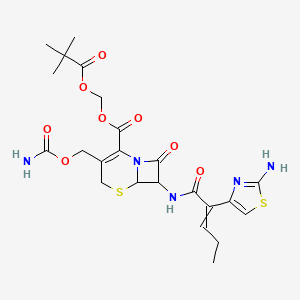

The synthesis of fosaprepitant dimeglumine typically begins with aprepitant as the starting material. The process involves phosphorylation of aprepitant under alkaline conditions to obtain a dibenzyl ester intermediate. This intermediate is then hydrolyzed to produce fosaprepitant. Finally, fosaprepitant is reacted with N-methyl-D-glucosamine to form fosaprepitant dimeglumine .

Industrial Production Methods

Industrial production of fosaprepitant dimeglumine follows a similar synthetic route but is optimized for large-scale production. The process involves controlling reaction temperatures, using specific solvents like isopropyl ether, and ensuring the reaction conditions are mild to avoid pressurization and ensure safety. The final product is obtained through crystallization and vacuum drying .

Chemical Reactions Analysis

Types of Reactions

Fosaprepitant dimeglumine undergoes several types of chemical reactions, including:

Phosphorylation: The initial step in its synthesis involves the phosphorylation of aprepitant.

Hydrolysis: The dibenzyl ester intermediate undergoes hydrolysis to form fosaprepitant.

Substitution: The final step involves a substitution reaction with N-methyl-D-glucosamine.

Common Reagents and Conditions

Phosphorylation: Tetrabenzyl pyrophosphate in anhydrous tetrahydrofuran with sodium hexamethyldisilazide as a base.

Hydrolysis: Anhydrous methanol is used to remove benzyl groups.

Substitution: N-methyl-D-glucosamine is used to form the final product.

Major Products

The major product formed from these reactions is fosaprepitant dimeglumine, which is a stable, water-soluble compound suitable for intravenous administration .

Scientific Research Applications

Fosaprepitant dimeglumine has several scientific research applications, including:

Chemistry: Used as a model compound for studying prodrug activation and phosphorylation reactions.

Biology: Investigated for its role in blocking neurokinin 1 (NK1) receptors, which are involved in the emetic response.

Medicine: Widely used in clinical settings to prevent chemotherapy-induced nausea and vomiting. .

Mechanism of Action

Fosaprepitant dimeglumine is a prodrug that is rapidly converted to aprepitant in the body. Aprepitant acts as a selective high-affinity antagonist of the substance P/neurokinin 1 (NK1) receptor. By blocking these receptors, aprepitant prevents the binding of substance P, a neuropeptide associated with inducing vomiting. This mechanism effectively reduces both acute and delayed chemotherapy-induced nausea and vomiting .

Comparison with Similar Compounds

Fosaprepitant dimeglumine is unique compared to other antiemetic compounds due to its prodrug nature and intravenous administration. Similar compounds include:

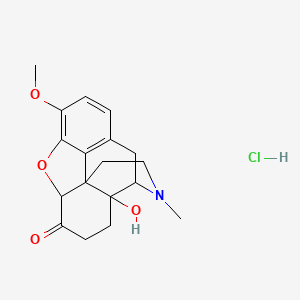

Aprepitant: The active form of fosaprepitant dimeglumine, administered orally.

Rolapitant: Another NK1 receptor antagonist used for preventing chemotherapy-induced nausea and vomiting.

Netupitant: Often combined with palonosetron, it is used for similar indications but has a different chemical structure and pharmacokinetic profile

Fosaprepitant dimeglumine stands out due to its rapid conversion to aprepitant and its effectiveness in intravenous formulations, providing an alternative for patients who may have difficulty with oral medications .

Properties

Molecular Formula |

C37H56F7N6O16P |

|---|---|

Molecular Weight |

1004.8 g/mol |

IUPAC Name |

[3-[[2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;6-(methylamino)hexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C23H22F7N4O6P.2C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);2*4-13H,2-3H2,1H3 |

InChI Key |

VRQHBYGYXDWZDL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylate](/img/structure/B13384965.png)

![5-[[(2R)-azetidin-2-yl]methoxy]-2-chloro-pyridine;hydrochloride](/img/structure/B13384980.png)

![N-(4-methyl-2-oxochromen-7-yl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13385025.png)

![5alpha-[3-(4-Hydroxyphenyl)acryloyloxy]-1,3beta,4alpha-trihydroxycyclohexane-1beta-carboxylic acid](/img/structure/B13385052.png)

![N,N-dimethylcarbamic acid [3-[dimethylamino(oxo)methoxy]-4-[1-(ethylamino)-1-hydroxyethyl]phenyl] ester hydrochloride](/img/structure/B13385057.png)

![3-[[2-[(2-Acetyl-3-hydroxybut-2-enylidene)amino]cyclohexyl]iminomethyl]-4-hydroxypent-3-en-2-one;cobalt](/img/structure/B13385059.png)

![N-(10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl)-2-hydroxyacetamide](/img/structure/B13385064.png)